

### A Comparative Meta-Analysis of Ombrabulin Hydrochloride in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Ombrabulin Hydrochloride |           |
| Cat. No.:            | B1665391                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Ombrabulin Hydrochloride** with other vascular disrupting agents (VDAs) and microtubule-targeting agents in the context of clinical trials for various solid tumors. The following sections present a meta-analysis of available data, detailed experimental protocols, and visualizations of molecular pathways and trial workflows to offer an objective overview for research and drug development professionals.

# Introduction to Ombrabulin and Vascular Disrupting Agents

**Ombrabulin Hydrochloride** is a synthetic analogue of combretastatin A4, a natural compound derived from the African bush willow tree. It functions as a vascular disrupting agent (VDA), a class of drugs designed to selectively target and destroy the established blood vessels of tumors, leading to hemorrhagic necrosis and tumor cell death. Unlike anti-angiogenic agents that prevent the formation of new blood vessels, VDAs disrupt the existing tumor vasculature. The primary mechanism of action for Ombrabulin and other combretastatin derivatives is the inhibition of tubulin polymerization, specifically by binding to the colchicine-binding site on  $\beta$ -tubulin. This action leads to the disassembly of the microtubule cytoskeleton in endothelial cells, causing cell shape changes and ultimately, vascular collapse.

Development of Ombrabulin was discontinued after Phase III trials showed insufficient clinical benefit in advanced soft-tissue sarcomas. However, the study of Ombrabulin and other VDAs



continues to provide valuable insights into the complexities of targeting the tumor microenvironment. This guide will compare the clinical trial data of Ombrabulin with another prominent VDA, Fosbretabulin (Combretastatin A4 Phosphate or CA4P), and with taxanes, a class of microtubule-stabilizing agents often used in combination with VDAs.

# Comparative Efficacy and Safety of Ombrabulin and Alternatives

The following tables summarize the quantitative data from key clinical trials involving Ombrabulin, Fosbretabulin, and taxanes (as monotherapy for context). These tables are intended to provide a clear and concise comparison of the performance of these agents across different cancer types.

Table 1: Efficacy of Ombrabulin in Clinical Trials

| Trial<br>Name <i>l</i><br>Identifier        | Cancer<br>Type                              | Treatmen<br>t Arm                       | N              | Objective<br>Respons<br>e Rate<br>(ORR) | Median Progressi on-Free Survival (PFS) | Median<br>Overall<br>Survival<br>(OS) |
|---------------------------------------------|---------------------------------------------|-----------------------------------------|----------------|-----------------------------------------|-----------------------------------------|---------------------------------------|
| Phase III<br>(NCT0069<br>9517)[1][2]<br>[3] | Advanced<br>Soft Tissue<br>Sarcoma          | Ombrabuli<br>n +<br>Cisplatin           | 176            | 4%                                      | 1.54<br>months                          | 11.43<br>months                       |
| Placebo +<br>Cisplatin                      | 179                                         | 1%                                      | 1.41<br>months | 9.33<br>months                          |                                         |                                       |
| DISRUPT<br>(Phase II)<br>[4][5][6]          | Non-Small<br>Cell Lung<br>Cancer<br>(NSCLC) | Ombrabuli<br>n +<br>Taxane/Pla<br>tinum | 88             | 32%                                     | 5.65<br>months                          | 11.0<br>months                        |
| Placebo +<br>Taxane/Pla<br>tinum            | 88                                          | 31%                                     | 5.45<br>months | 11.0<br>months                          |                                         |                                       |



Table 2: Efficacy of Fosbretabulin (CA4P) in Clinical Trials

| Trial<br>Name <i>l</i><br>Identifier                       | Cancer<br>Type                     | Treatmen<br>t Arm                                 | N  | Objective<br>Respons<br>e Rate<br>(ORR) | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS) | Median<br>Overall<br>Survival<br>(OS) |
|------------------------------------------------------------|------------------------------------|---------------------------------------------------|----|-----------------------------------------|-----------------------------------------------------|---------------------------------------|
| Phase II<br>(NCT0006<br>2313)[7][8]<br>[9][10][11]<br>[12] | Anaplastic<br>Thyroid<br>Carcinoma | Fosbretabu<br>lin<br>Monothera<br>py              | 26 | 0%                                      | -                                                   | 4.7 months                            |
| FACT<br>(Phase<br>II/III)[13]                              | Anaplastic<br>Thyroid<br>Carcinoma | Fosbretabu<br>lin +<br>Carboplatin<br>/Paclitaxel | 53 | 20%                                     | -                                                   | -                                     |
| Carboplatin<br>/Paclitaxel                                 | 27                                 | 16%                                               | -  | -                                       |                                                     |                                       |

Table 3: Efficacy of Taxanes (Monotherapy) in Selected Clinical Trials for Context



| Drug                                   | Cancer<br>Type                        | N  | Objective<br>Response<br>Rate (ORR) | Median<br>Progressio<br>n-Free<br>Survival<br>(PFS) | Median<br>Overall<br>Survival<br>(OS) |
|----------------------------------------|---------------------------------------|----|-------------------------------------|-----------------------------------------------------|---------------------------------------|
| Docetaxel[7]<br>[14][15]               | Advanced<br>NSCLC<br>(Second-line)    | 37 | 16.7% -<br>21.1%                    | 2.8 - 3.0<br>months                                 | 10.7 - 13.3<br>months                 |
| Paclitaxel<br>(nab-<br>paclitaxel)[16] | Advanced<br>NSCLC<br>(Post-ICI)       | 29 | 55.2%                               | 5.6 months                                          | 11.9 months                           |
| Paclitaxel[17]                         | Advanced Gastric Cancer (Second-line) | -  | 16% - 21%                           | 2.6 - 3.6<br>months                                 | 5 - 9.5<br>months                     |

Table 4: Common Grade 3/4 Adverse Events Associated with Ombrabulin and Fosbretabulin

| Adverse Event    | Ombrabulin (+ Cisplatin) in<br>Soft Tissue Sarcoma[1] | Fosbretabulin Monotherapy in Anaplastic Thyroid Carcinoma[7][8][9] [10][11] |
|------------------|-------------------------------------------------------|-----------------------------------------------------------------------------|
| Neutropenia      | 19.2%                                                 | Not Reported                                                                |
| Thrombocytopenia | 8.5%                                                  | Not Reported                                                                |
| Hypertension     | Not specified                                         | Not specified (QTc prolongation was a notable toxicity)                     |
| Tumor Pain       | Not specified                                         | Not specified                                                               |
| Fatigue          | Not specified                                         | Not specified                                                               |

#### **Experimental Protocols of Key Clinical Trials**



Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are the experimental protocols for the key trials cited in this guide.

## Ombrabulin Phase III Trial in Advanced Soft Tissue Sarcoma (NCT00699517)

- Objective: To evaluate the efficacy and safety of ombrabulin plus cisplatin versus placebo
  plus cisplatin in patients with advanced soft-tissue sarcoma who had failed prior
  anthracycline and ifosfamide chemotherapy.[2]
- Study Design: A multinational, randomized, double-blind, placebo-controlled phase 3 trial.[1]
- Patient Population: Patients aged ≥18 years with metastatic soft-tissue sarcoma, ECOG performance status of 0-2, and who had received prior anthracycline and ifosfamide.[2]
- Dosing Regimen: Patients were randomized (1:1) to receive either intravenous ombrabulin (25 mg/m²) or placebo, followed by intravenous cisplatin (75 mg/m²) every 3 weeks.[2]
- Primary Endpoint: Progression-free survival (PFS).[2]
- Secondary Endpoints: Overall survival (OS) and safety.[2]

# Fosbretabulin Phase II Trial in Anaplastic Thyroid Carcinoma (NCT00062313)

- Objective: To determine the efficacy and safety of fosbretabulin in patients with advanced anaplastic thyroid carcinoma (ATC) and to assess its impact on median survival.[9][10][11]
- Study Design: A multicenter, open-label, single-arm phase II trial.[12]
- Patient Population: Twenty-six patients with advanced ATC.[7][8][9][10][11]
- Dosing Regimen: Fosbretabulin was administered at a dose of 45 mg/m² as a 10-minute intravenous infusion on days 1, 8, and 15 of a 28-day cycle. Treatment continued until disease progression or unacceptable toxicity.[9][10][11]
- Primary Endpoints: Objective response rate and doubling of median survival.[12]



 Secondary Endpoints: Safety profile and correlation of clinical response with various biomarkers.[12]

## DISRUPT: Ombrabulin Phase II Trial in Non-Small Cell Lung Cancer

- Objective: To evaluate whether adding ombrabulin to a taxane-platinum doublet improved progression-free survival (PFS) in the first-line treatment of metastatic non-small cell lung cancer (NSCLC).[4][5][6]
- Study Design: A multinational, randomized, double-blind, placebo-controlled phase 2 trial.[5]
- Patient Population: Patients aged ≥18 years with an ECOG performance status of ≤1 and histologically proven stage IV NSCLC, with no prior anticancer treatment for lung cancer.[5]
- Dosing Regimen: Patients were randomized (1:1) to receive either ombrabulin (35 mg/m²) or placebo on day 1, followed 24 hours later by a taxane-platinum regimen (either docetaxel 75 mg/m² and cisplatin 75 mg/m² or paclitaxel 200 mg/m² and carboplatin AUC 6) every 3 weeks.[5]
- Primary Endpoint: Progression-free survival (PFS).[5]
- Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and safety.[4]

# Mechanism of Action and Trial Workflow Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of tubulin-targeting agents and a typical workflow for a Phase II clinical trial.







Click to download full resolution via product page

Caption: Mechanism of action for VDAs and Taxanes.





Click to download full resolution via product page

Caption: A typical workflow for a Phase II randomized clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. cancer.ucsf.edu [cancer.ucsf.edu]
- 2. ascopubs.org [ascopubs.org]
- 3. Phase III Soft Tissue Sarcoma Trials: Success or Failure? PMC [pmc.ncbi.nlm.nih.gov]
- 4. DISRUPT: a randomised phase 2 trial of ombrabulin (AVE8062) plus a taxane-platinum regimen as first-line therapy for metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. Docetaxel Monotherapy as Second-Line Treatment for Pretreated Advanced Non-Small Cell Lung Cancer Patients PMC [pmc.ncbi.nlm.nih.gov]
- 8. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome -PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase II trial of fosbretabulin in advanced anaplastic thyroid carcinoma and correlation
  of baseline serum-soluble intracellular adhesion molecule-1 with outcome PubMed
  [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. researchgate.net [researchgate.net]
- 14. Docetaxel in the Treatment of Non-small Cell Lung Cancer (NSCLC) An Observational Study Focusing on Symptom Improvement | Anticancer Research [ar.iiarjournals.org]
- 15. oncolink.org [oncolink.org]



- 16. Efficacy and safety of nanoparticle albumin-bound paclitaxel monotherapy after immune checkpoint inhibitor administration for advanced non-small cell lung cancer: A multicenter Phase 2 clinical trial PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of paclitaxel with or without targeted therapy as second-line therapy in advanced gastric cancer: A meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Ombrabulin Hydrochloride in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665391#meta-analysis-of-clinical-trials-involving-ombrabulin-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com